molecular formula C8H6F2O3 B11818837 2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid

2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid

Cat. No.: B11818837
M. Wt: 188.13 g/mol
InChI Key: PZMIZKBBSYJCCH-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid: is an organic compound with the molecular formula C8H6F2O3. It is characterized by the presence of two fluorine atoms and a hydroxyphenyl group attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the oxidative decarboxylation of a precursor compound using persulfate, which forms a difluorobenzyl radical stabilized by the benzene and fluorine groups . This radical then undergoes further reactions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidative decarboxylation reactions under controlled conditions to ensure high yield and purity. The use of specialized equipment and reagents is essential to manage the reactivity of fluorine-containing intermediates and to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-phenylacetic acid
  • 2,3-Difluorophenylacetic acid
  • 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid

Uniqueness

2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid is unique due to the presence of both fluorine atoms and a hydroxyphenyl group, which confer distinct chemical properties. The hydroxy group enhances its ability to form hydrogen bonds, while the fluorine atoms increase its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

2,2-difluoro-2-(3-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10,7(12)13)5-2-1-3-6(11)4-5/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMIZKBBSYJCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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